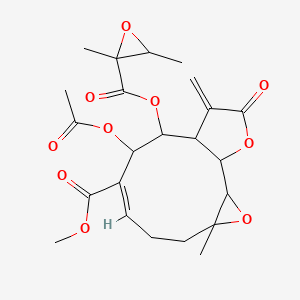
F4-Neuroprostane (4-series)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F4-Neuroprostane (4-series) is a prostanoid.
Scientific Research Applications
Role in Sperm Capacitation
F4-Neuroprostanes (F4-NeuroPs) are derived from the oxidative metabolism of docosahexaenoic acid (DHA) and are considered biomarkers of oxidative stress in neurodegenerative diseases. A study by Signorini et al. (2021) found that F4-NeuroPs have a biological role in sperm function, particularly in sperm capacitation, which is a crucial step for successful fertilization. The research demonstrated that a specific concentration of F4-NeuroPs in seminal fluid can stimulate sperm capacitation, potentially aiding in assisted fertilization processes (Signorini et al., 2021).
Biomarkers in Neurological Diseases
In a study by Signorini et al. (2018), F4-NeuroPs were found to be significant biomarkers for various neurological diseases including multiple sclerosis (MS), autism spectrum disorders (ASD), Rett syndrome (RTT), and Down syndrome (DS). The study emphasized the relevance of 4-F4t-Neuroprostane and 10-F4t-Neuroprostane in plasma for assessing the severity and distinguishing between different brain diseases (Signorini et al., 2018).
Assessment in Clinical Studies
F4-Neuroprostanes are considered superior markers of oxidative damage, especially in the context of neuronal damage, as suggested by Yen (2010). These biomarkers are crucial in clinical studies to evaluate neuronal oxidative stress, offering insights into the pathogenesis and progression of various neurodegenerative diseases (Yen, 2010).
Relationship with Alzheimer's Disease
Montine et al. (2002) investigated the potential of F4-Neuroprostanes as biomarkers in Alzheimer's disease. They found that F4-Neuroprostanes are not increased in peripheral samples (blood and urine) of Alzheimer's patients, suggesting that their levels in peripheral fluids do not reflect central nervous system levels and therefore may not be reliable biomarkers in this context (Montine et al., 2002).
Oxidative Stress Biomarkers
F4-Neuroprostanes have been identified as biomarkers of oxidative stress in various neurodegenerative diseases. They play a crucial role in understanding the pathophysiological mechanisms of these diseases, as indicated by Miller et al. (2014), who emphasized their significance in multiple sclerosis, Alzheimer's disease, Huntington's disease, and Creutzfeldt-Jakob disease (Miller et al., 2014).
Cardioprotective Properties
Roy et al. (2015) discovered that F4-Neuroprostanes, specifically 4(RS)-4-F4t-NeuroP, derived from DHA can exhibit cardioprotective properties. This study revealed a paradigm shift in understanding the bioactivities of lipid mediators, indicating that F4-Neuroprostanes can counteract cardiac arrhythmias and protect against ischemic events (Roy et al., 2015).
properties
Product Name |
F4-Neuroprostane (4-series) |
|---|---|
Molecular Formula |
C22H34O5 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-6-[3,5-dihydroxy-2-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]cyclopentyl]-4-hydroxyhex-5-enoic acid |
InChI |
InChI=1S/C22H34O5/c1-2-3-4-5-6-7-8-9-10-11-18-19(21(25)16-20(18)24)14-12-17(23)13-15-22(26)27/h3-4,6-7,9-10,12,14,17-21,23-25H,2,5,8,11,13,15-16H2,1H3,(H,26,27)/b4-3-,7-6-,10-9-,14-12+ |
InChI Key |
XAFFULPVQSAGOV-GSPMAKDWSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC1C(CC(C1/C=C/C(CCC(=O)O)O)O)O |
SMILES |
CCC=CCC=CCC=CCC1C(CC(C1C=CC(CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(CC(C1C=CC(CCC(=O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



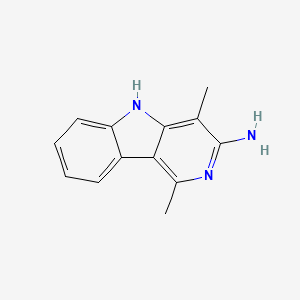
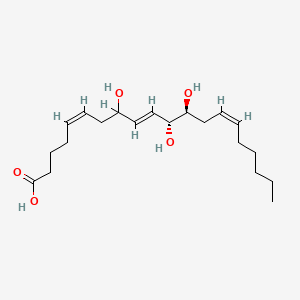
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)

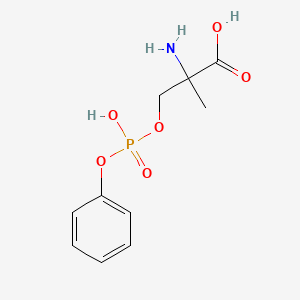
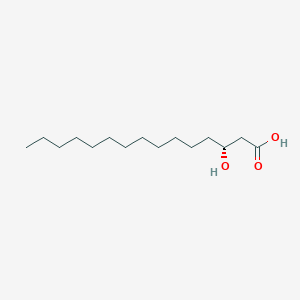
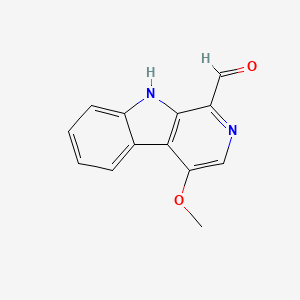
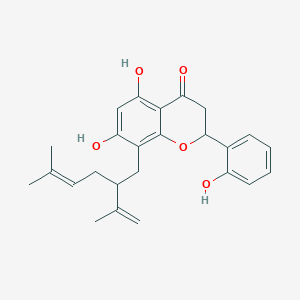
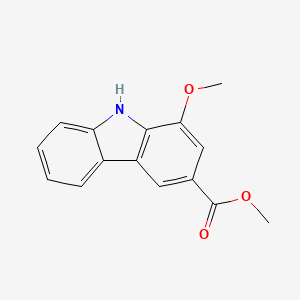
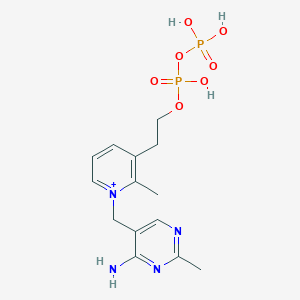

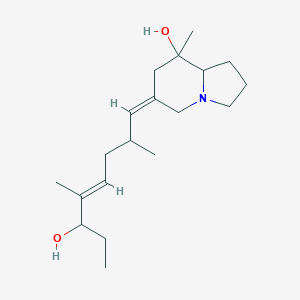
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
